![molecular formula C27H52O4 B152313 Propylene glycol dilaurate CAS No. 22788-19-8](/img/structure/B152313.png)
Propylene glycol dilaurate
Overview
Description
Propylene Glycol Dilaurate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a mixture of the propylene glycol mono- and diesters of lauric acid . It contains not less than 70.0 percent of diesters and not more than 30.0 percent of monoesters .
Synthesis Analysis
Propylene Glycol Dilaurate can be synthesized by various methods . One method involves the reaction of propylene glycol with lauric acid in the presence of a catalyst . The reaction conditions include a temperature of 30°C and a reaction time of 6 hours .
Molecular Structure Analysis
The molecular formula of Propylene Glycol Dilaurate is C27H52O4 . Its molecular weight is 440.70 . The structure consists of a propylene glycol molecule esterified with two lauric acid molecules .
Chemical Reactions Analysis
Propylene Glycol Dilaurate can participate in various chemical reactions. For instance, it can undergo hydrogenolysis to produce propylene glycol . This reaction represents a promising technology for biomass conversion to chemicals .
Physical And Chemical Properties Analysis
Propylene Glycol Dilaurate is a clear, colorless, viscous organic solvent and diluent used in pharmaceutical preparations . It has good solvency properties, which allows it to dissolve various substances, including salts, sugars, and dyes .
Scientific Research Applications
Pharmaceutical Excipient
PGD is utilized as an excipient in pharmaceutical formulations. It serves as a solubilizer and penetration enhancer for transdermal drug delivery systems . Its ability to enhance the solubility of drugs makes it a valuable component in topical gels and creams, particularly for drugs with poor water solubility.
Cosmetic Industry
In the cosmetic industry, PGD acts as an emollient and skin conditioning agent . It is incorporated into skincare products to improve skin hydration and create a smooth, silky feel . Its moisturizing properties are beneficial in lotions and creams designed for dry skin conditions.
Food Additive
As a food additive, PGD is used as an emulsifier to stabilize oil-in-water mixtures. It helps maintain the consistency and texture of processed foods, preventing separation of ingredients .
Industrial Lubricant
PGD finds application as a lubricant in various industrial processes. Its lubricating properties are essential in machinery where it reduces friction and wear, contributing to the longevity of mechanical parts .
Research Material
In scientific research, PGD is employed as a biochemical reagent . It is used in life science research as a biological material or organic compound, aiding in the study of cellular processes and biochemical pathways .
Veterinary Medicine
PGD is also used in veterinary medicine. It serves as a carrier for active ingredients in topical treatments for animals, enhancing the efficacy of medications applied to the skin .
properties
IUPAC Name |
2-dodecanoyloxypropyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O4/c1-4-6-8-10-12-14-16-18-20-22-26(28)30-24-25(3)31-27(29)23-21-19-17-15-13-11-9-7-5-2/h25H,4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITKSCOBOCOGSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945469 | |
Record name | Propane-1,2-diyl didodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propylene glycol dilaurate | |
CAS RN |
22788-19-8 | |
Record name | Propylene glycol dilaurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22788-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylene glycol dilaurate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022788198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane-1,2-diyl didodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propylene dilaurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYLENE GLYCOL DILAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMY7XGC3LV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary uses of Propylene Glycol Dilaurate in cosmetic formulations?
A1: Propylene Glycol Dilaurate, along with other esters and diesters of Propylene Glycol and fatty acids, serves various roles in cosmetics []. They function as:
Q2: Where can I find more information about the safety of related compounds used in cosmetics?
A3: The Cosmetic Ingredient Review has conducted safety assessments on chemically similar ingredients, providing valuable insights []. These include:
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